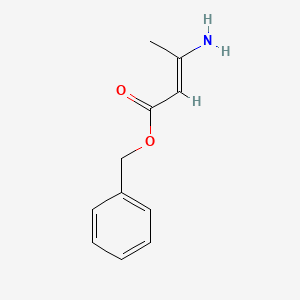![molecular formula C17H20N4O7 B12105591 4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid](/img/structure/B12105591.png)
4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid: 4-Nitrophenylcarbamoylpyrrolidin-2-one , belongs to the class of indole derivatives. The indole scaffold, characterized by its benzopyrrole structure, plays a crucial role in various synthetic drug molecules. Physically, it appears as a crystalline, colorless compound with a distinct odor .
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation of 4-nitrobenzoyl chloride with pyrrolidin-2-one, followed by amidation to form the carbamoyl group. The final step includes the introduction of the oxobutanoic acid moiety. Detailed reaction conditions and reagents are essential for achieving high yields.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs through efficient and scalable processes. Optimization of reaction conditions, purification, and isolation techniques ensures cost-effective production.
化学反応の分析
Reactivity::
Oxidation: The nitro group in the phenyl ring can undergo reduction to an amino group, leading to diverse reactivity.
Substitution: The carbamoyl group is susceptible to nucleophilic substitution reactions.
Amidation: Formation of the carbamoyl group involves amidation reactions.
4-Nitrobenzoyl chloride: Used for the initial condensation step.
Pyrrolidin-2-one: Reacts with the benzoyl chloride to form the pyrrolidinone ring.
Various reducing agents: Required for nitro group reduction.
Major Products:: The primary product is the titled compound itself, which possesses unique pharmacophoric features.
科学的研究の応用
Chemistry::
Building Block: Researchers use this compound as a building block for designing novel molecules due to its indole scaffold.
Functional Groups: Its diverse functional groups make it valuable for medicinal chemistry.
Antiviral Activity: Some indole derivatives exhibit antiviral properties.
Antioxidant Potential: Investigations into its antioxidant effects are ongoing.
Other Biological Activities: These include anti-inflammatory, anticancer, and antidiabetic properties.
Pharmaceuticals: The compound’s unique structure may inspire drug development.
Agrochemicals: Indole derivatives find applications in plant protection products.
作用機序
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
類似化合物との比較
While 4-[[2-[2-[(4-Nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid stands out for its specific structure, similar compounds include other indole derivatives like tryptophan, indole-3-acetic acid, and various synthetic analogs[1,3].
特性
分子式 |
C17H20N4O7 |
|---|---|
分子量 |
392.4 g/mol |
IUPAC名 |
4-[[2-[2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25) |
InChIキー |
VZJOBHXJPRQCGO-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}pentan-1-ol](/img/structure/B12105532.png)
![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine tert-butyl ester](/img/structure/B12105540.png)

![2-[[2-[(2-Amino-4-carboxybutanoyl)amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12105551.png)
![(3R)-L-Alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12105568.png)



![4H-1-Benzopyran-4-one,5-(acetyloxy)-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-7-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-a-L-mannopyranosyl)oxy]-(9CI)](/img/structure/B12105607.png)

![7,18-bis(2,2,3,3,4,4,4-heptafluorobutyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-11,22-dicarbonitrile](/img/structure/B12105628.png)
